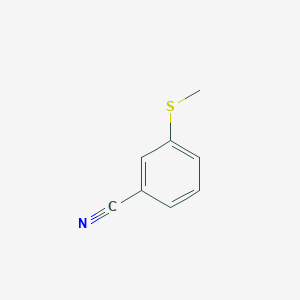

3-(Methylthio)benzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTFSBAUENZVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515798 | |

| Record name | 3-(Methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65052-48-4 | |

| Record name | 3-(Methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylthio Benzonitrile and Its Analogues

Direct C-S Bond Formation via Nucleophilic Aromatic Substitution Reactions

A principal route for synthesizing aryl thioethers, including 3-(methylthio)benzonitrile, is through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a sulfur-based nucleophile. libretexts.org

Halogenated benzonitriles serve as common starting materials for the synthesis of this compound. For instance, o-chlorobenzonitrile can be reacted with methyl mercaptan to produce o-methylthio benzonitrile (B105546). google.com Similarly, 3-bromobenzonitrile (B1265711) can be envisioned as a precursor, where the bromine atom is substituted by a methylthio group. The presence of the electron-withdrawing nitrile group facilitates the nucleophilic attack, particularly when the halogen is positioned at the ortho or para positions. libretexts.org However, meta-substituted derivatives can also be synthesized, often requiring specific reaction conditions.

A variety of thiolate reagents can be employed for the synthesis of aryl thioethers. These include thiols, disulfides, and other sulfur-containing compounds. beilstein-journals.org In the context of this compound, sodium thiomethoxide is a common and effective nucleophile. The reaction conditions, such as temperature and the presence of a catalyst, are crucial for achieving high yields. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethylamine (B145610) proceeds readily at room temperature, highlighting the enhanced reactivity of activated aryl halides. libretexts.org

Alternative, less odorous sulfur reagents have also been explored to circumvent the use of volatile and toxic thiols. mdpi.com Xanthates, for instance, can act as thiol surrogates in the synthesis of aryl thioethers. mdpi.com Another approach involves the use of (methylthio)trimethylsilane in the presence of a base like cesium carbonate for the methylthiolation of nitroarenes. researchgate.net

The choice of solvent and catalyst plays a significant role in the efficiency of C-S bond formation. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate nucleophilic aromatic substitution reactions. mdpi.com

Phase transfer catalysis (PTC) offers an effective methodology for synthesizing thioethers. sciensage.infosciensage.infocrdeepjournal.org This technique involves the use of a catalyst, such as a quaternary ammonium (B1175870) salt like Tetra Butyl Ammonium Bromide (TBAB), to transport a water-soluble nucleophile into an organic phase where the substrate is dissolved. sciensage.infosciensage.infocrdeepjournal.org This method has been successfully used for the synthesis of thioethers from alkyl or benzyl (B1604629) halides and a sulfur source like sodium hydrogen sulfide. sciensage.infosciensage.info The use of PTC can lead to milder reaction conditions, shorter reaction times, and excellent yields. sciensage.info

Interactive Data Table: Catalytic Systems for Thioether Synthesis

| Catalyst System | Substrate | Reagent | Solvent | Key Features |

| Tetra Butyl Ammonium Bromide (TBAB) | Alkyl/Benzyl Halides | Sodium Hydrogen Sulfide | Monochlorobenzene | Mild conditions, high yield, short reaction time. sciensage.infosciensage.info |

| Copper(I) oxide (Cu₂O) | Aryl Iodides | Thiols | Not specified | Ligand-free, good yields for diaryl and alkylaryl sulfides. organic-chemistry.org |

| Copper(II) chloride (CuCl₂) | Iodobenzenes | Benzenethiols | N,N'-dimethylethane-1,2-diamine (DMEDA) | Inexpensive, recyclable catalyst system. organic-chemistry.org |

| Nickel/dcype | Aryl Thioethers | Zn(CN)₂ | 1,4-dioxane | Enables cyanation of aryl thioethers. bohrium.comresearchgate.net |

Investigation of Thiolate Reagents and Reaction Conditions

Functional Group Interconversion Strategies

An alternative synthetic approach involves modifying a molecule that already contains either the methylthio group or the nitrile group. This is known as functional group interconversion. imperial.ac.uk

Compounds with existing sulfur functional groups can be converted to the desired methylthio ether. For instance, aryl sulfoxides can be reduced to the corresponding aryl sulfides. mdpi.com Procter and co-workers have demonstrated the conversion of methyl sulfoxides into aryl sulfides. acs.org This process involves activation of the sulfoxide, followed by an electrophilic aromatic substitution and a demethylation step. acs.org

Introducing a nitrile group onto an aromatic ring that already bears a methylthio substituent is another viable synthetic route. This can be accomplished through various cyanation methods. rsc.org

One notable method is the nickel-catalyzed cyanation of aryl thioethers using zinc cyanide (Zn(CN)₂) as the cyanide source. bohrium.comresearchgate.net This reaction, which utilizes a nickel catalyst in combination with a ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), allows for the direct conversion of a C-S bond to a C-CN bond. bohrium.comresearchgate.net This method has shown broad substrate scope, including electron-neutral and electron-rich thioanisole (B89551) derivatives. chemrxiv.org

Another approach involves the Sandmeyer reaction, where an amino group on a methylthio-substituted aniline (B41778) is converted to a nitrile group via a diazonium salt intermediate.

Interactive Data Table: Nitrile Introduction Methods

| Method | Substrate | Reagent | Catalyst/Conditions | Product |

| Nickel-Catalyzed Cyanation | Aryl Thioethers | Zn(CN)₂ | Ni(COD)₂ / dcype, KOAc, 1,4-dioxane | Aryl Nitriles bohrium.comresearchgate.net |

| Metal-Free Cyanation | Thioethers | Aryl(cyano)-iodonium triflates | Mild conditions | Thiocyanates rsc.org |

Conversion of Other Sulfur-Containing Moieties

Multicomponent Reaction Approaches Incorporating Methylthio and Nitrile Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com These reactions are highly efficient and atom-economical, offering significant advantages in creating molecular diversity. nih.govresearchgate.net While direct synthesis of this compound via an MCR is not prominently documented, several MCRs exist for creating molecular scaffolds that incorporate both methylthio and nitrile functionalities, which are key components of this compound and its analogues.

One notable example involves the reaction of 5-amino-3-(methylthio)-1,2,4-triazole with aromatic aldehydes and pyruvic acid. bioorganica.com.ua The course of this reaction can be switched to yield different products based on the reaction conditions, demonstrating the versatility of MCRs in generating diverse molecular architectures from a single set of starting materials containing the methylthio group. bioorganica.com.ua

Another relevant MCR is the catalyst-free, one-pot, three-component reaction between substituted aldehydes, thiourea, and trialkyl orthoformates to produce 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.org This method demonstrates the incorporation of an aldehyde (a precursor to the benzonitrile ring) and a sulfur-containing component to form a heterocyclic scaffold. beilstein-journals.org For instance, reacting an aromatic aldehyde, thiourea, and trimethyl orthoformate efficiently yields a 6-(methylthio)-1,3,5-triazine derivative. beilstein-journals.org

The Gewald reaction is another classic MCR that allows for the synthesis of aminothiophenes, which can be precursors to compounds with methylthio groups. beilstein-journals.org This reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, showcasing a direct route to incorporate a sulfur atom adjacent to a cyano-substituted ring system. beilstein-journals.orgorganic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Synthesizing Methylthio- and Nitrile-Containing Scaffolds

| MCR Type | Reactants | Key Scaffold Formed | Relevant Feature | Reference(s) |

| Triazole-based MCR | 5-Amino-3-(methylthio)-1,2,4-triazole, Aromatic Aldehydes, Pyruvic Acid | Varied heterocyclic products | Incorporates a pre-existing methylthio-triazole scaffold | bioorganica.com.ua |

| Triazinethione Synthesis | Aromatic Aldehydes, Thiourea, Trimethyl Orthoformate | 6-(Methylthio)-4-aryl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Builds a heterocycle incorporating a methylthio group | beilstein-journals.org |

| Gewald Reaction | Carbonyl Compound, Active Methylene Nitrile, Sulfur | 2-Aminothiophene | Forms a sulfur-containing ring adjacent to a nitrile group | beilstein-journals.orgorganic-chemistry.org |

Regioselective Synthesis Strategies for Isomeric Methylthiobenzonitriles

The regioselective synthesis of methylthiobenzonitriles is crucial for obtaining specific isomers (ortho, meta, or para) for various applications. Control of regioselectivity is typically achieved by carefully selecting starting materials, directing groups, and reaction conditions. numberanalytics.comnumberanalytics.com

Synthesis of 2-(Methylthio)benzonitrile (B1630349) (ortho-isomer): The ortho-isomer is commonly synthesized from o-chlorobenzonitrile. google.com A method has been developed that uses methyl mercaptan in the presence of a solid base and a phase transfer catalyst, which is reported to reduce process wastewater and improve product purity compared to using a sodium methyl mercaptide solution. google.com Another approach involves the selective nucleophilic aromatic substitution of 2,4-difluorobenzonitrile (B34149) with sodium methanethiolate. tandfonline.comresearchgate.net In this reaction, the solvent plays a critical role in directing the regioselectivity. Using a sealed vessel and specific solvent conditions allows for the preferential substitution of the fluorine atom at the 2-position, furnishing 4-fluoro-2-(methylthio)benzonitrile in good yield. tandfonline.com

Synthesis of 4-(Methylthio)benzonitrile (B1583463) (para-isomer): The para-isomer can be synthesized via nucleophilic aromatic substitution on 4-fluorobenzonitrile (B33359) using dimethyl sulfoxide (DMSO) as a source of the thiomethyl group. uidaho.edu This method is effective for activated aryl fluorides. uidaho.edu Another route involves the palladium-catalyzed cyanation of 4-(methylthio)aniline-derived diazonium salts. thieme-connect.com For example, 4-(methylthio)benzenediazonium tetrafluoroborate (B81430) can be reacted with 2-(piperidin-1-yl)acetonitrile as the cyano source to yield 4-(methylthio)benzonitrile in high yield (87%). thieme-connect.com

The ability to control the position of the methylthio group is dependent on the electronic and steric properties of the starting benzonitrile derivative and the nature of the synthetic method employed. For halogenated benzonitriles, the position of the leaving group (e.g., F, Cl) dictates the final position of the incoming methylthio nucleophile.

Table 2: Regioselective Synthesis of Methylthiobenzonitrile Isomers

| Target Isomer | Starting Material(s) | Reagent(s) | Key Conditions/Catalyst | Yield | Reference(s) |

| 2-(Methylthio)benzonitrile | o-Chlorobenzonitrile, Methyl Mercaptan | Solid Base | Phase Transfer Catalyst | High Purity | google.com |

| 4-Fluoro-2-(methylthio)benzonitrile | 2,4-Difluorobenzonitrile, Sodium Methanethiolate | N/A | Solvent effects control regioselectivity | 71% | tandfonline.com |

| 4-(Methylthio)benzonitrile | 4-Fluorobenzonitrile | Dimethylsulfoxide (DMSO) | Nucleophilic Aromatic Substitution | 66% | uidaho.edu |

| 4-(Methylthio)benzonitrile | 4-(Methylthio)benzenediazonium tetrafluoroborate, 2-(Piperidin-1-yl)acetonitrile | N/A | Palladium Catalyst | 87% | thieme-connect.com |

Chemical Reactivity and Transformation Pathways of 3 Methylthio Benzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that participates in a variety of chemical transformations. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group readily undergoes attack by various nucleophiles. libretexts.org Organometallic reagents, such as Grignard reagents, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis, yields a ketone. libretexts.org Similarly, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of a primary amine through the addition of two hydride ions. libretexts.org The initial attack by a hydride nucleophile forms an imine anion, which is then further reduced to a dianion before being protonated with water to give the amine. libretexts.org

Hydrolysis and Related Transformations of the Nitrile Group

Under acidic or basic conditions, the nitrile group of 3-(Methylthio)benzonitrile can be hydrolyzed. vulcanchem.com Heating in the presence of a strong acid, such as sulfuric acid, converts the nitrile to a carboxylic acid, proceeding through an amide intermediate. libretexts.org Enzymatic hydrolysis offers a milder and more selective alternative. For instance, immobilized nitrilases, such as the one from Alcaligenes faecalis ATCC8750, have been shown to effectively hydrolyze a range of nitriles to their corresponding carboxylic acids under neutral conditions. researchgate.net This method is particularly useful for substrates containing other sensitive functional groups. researchgate.net

Cycloaddition Reactions Involving the Nitrile Unit

The nitrile group can participate in cycloaddition reactions, a powerful tool for the synthesis of heterocyclic compounds. sci-rad.com A prominent example is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. icm.edu.pl In this type of reaction, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile (in this case, the nitrile group) to form a five-membered heterocyclic ring. sci-rad.comresearchgate.netmdpi.com For instance, benzonitrile (B105546) oxides react with alkenes to yield isoxazoles. researchgate.netacs.org The regioselectivity of these reactions can be influenced by the nature of the reactants and reaction conditions. acs.org

Transformations of the Methylthio Functional Group

The methylthio group (–SCH₃) is also a site of significant chemical reactivity, primarily involving the sulfur atom.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group can be selectively oxidized to form either a sulfoxide or a sulfone. cardiff.ac.ukorganic-chemistry.orgresearchgate.net This transformation is typically achieved using various oxidizing agents. organic-chemistry.org An efficient electrochemical flow process has been developed for the selective oxidation of sulfides, providing good to excellent yields of sulfoxides and sulfones. cardiff.ac.uk Chemical oxidants such as hydrogen peroxide, often in the presence of a catalyst, can also be employed. researchgate.netorganic-chemistry.org The choice of oxidant and reaction conditions allows for controlled oxidation to the desired oxidation state. cardiff.ac.ukorganic-chemistry.org For example, using an excess of the oxidizing agent or more forcing conditions generally favors the formation of the sulfone. cardiff.ac.uk

Table 1: Oxidation of Thioanisole (B89551) Derivatives This table presents the yields of sulfoxide and sulfone products from the electrochemical oxidation of various thioanisole derivatives.

Cleavage and Replacement Reactions of the Methylthio Moiety

The methylthio group can be cleaved or replaced under certain reaction conditions. While specific examples for this compound are not extensively detailed in the provided search results, general principles of sulfur chemistry suggest potential pathways. For instance, enzymatic cleavage of the methylthio group from methylthioadenosine has been described, highlighting the biological relevance of this transformation. nih.gov In synthetic chemistry, the methylthio group can sometimes be displaced by other nucleophiles, although this is less common than reactions at the sulfur atom itself. colab.ws

Table of Compounds

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on a substituted benzene (B151609) ring is profoundly influenced by the nature of the existing substituents. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

The cyano group is a potent deactivating group and a meta-director. rsc.org Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Current time information in Bangalore, IN.acs.org The positions ortho and para to the cyano group are particularly deactivated due to the development of a partial positive charge through resonance, thus directing incoming electrophiles to the meta position.

Conversely, the methylthio group is generally considered an activating group and an ortho-, para-director. annualreviews.org The sulfur atom's lone pairs can be donated into the aromatic ring via resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions) formed during substitution. libretexts.org

Considering the strong meta-directing effect of the cyano group, substitution at position 5, which is meta to the cyano group and ortho to the methylthio group, might also be a possibility, though likely a minor one due to the deactivation of the ortho position by the cyano group. Steric hindrance from the methylthio group might slightly disfavor substitution at the adjacent position 2.

A summary of the directing effects of the individual substituents is presented below:

| Substituent | Electronic Effect | Directing Influence |

| -CN | Electron-withdrawing (Inductive & Resonance) | Meta-directing, Deactivating |

| -SCH3 | Electron-donating (Resonance), Weakly electron-withdrawing (Inductive) | Ortho-, Para-directing, Activating |

Based on these individual effects, the predicted major products for an electrophilic aromatic substitution reaction, such as nitration or halogenation, on this compound would likely be a mixture of isomers, with substitution occurring at the positions ortho and para to the methylthio group. The exact product ratio would depend on the specific electrophile and reaction conditions.

Radical Reactions and Mechanistic Investigations

The investigation of radical reactions involving this compound is less documented than its ionic pathways. However, potential radical reactivity can be inferred from the behavior of related compounds.

One possible radical reaction is substitution on the aromatic ring. While less common than electrophilic substitution, radical aromatic substitution can occur under specific conditions, often initiated by radical initiators or photochemically. The regioselectivity of such reactions is complex and depends on the nature of the radical and the stability of the resulting intermediates.

Another potential site for radical reactivity is the methylthio group. Photochemical studies on some methylthio-containing heterocyclic compounds have shown that the methylthio group can be replaced by a hydrogen atom, a reaction that may proceed through a radical mechanism. annualreviews.org For example, the photolysis of certain methylthio analogs of triazines leads to the replacement of the methylthio group. annualreviews.org This suggests that under photochemical conditions, the C-S bond in this compound could be susceptible to homolytic cleavage.

Free radical bromination at a benzylic position is a well-known reaction for alkylbenzenes. khanacademy.org However, this compound lacks a benzylic C-H bond on the methyl group, making this specific type of reaction inapplicable.

Mechanistic investigations into the radical reactions of this compound would likely involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and computational studies to model reaction pathways and transition states.

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple functional groups like this compound, chemo- and regioselectivity become critical in complex reaction environments. The presence of the nitrile, the thioether, and the aromatic ring offers several potential sites for chemical transformation.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methylthio group can be oxidized to a sulfoxide or a sulfone. The aromatic ring can undergo substitution or addition reactions. The choice of reagents and reaction conditions will determine which functional group reacts. For example, a mild reducing agent might selectively reduce the nitrile group without affecting the aromatic ring or the thioether. Conversely, a strong oxidizing agent might oxidize the sulfur atom without reacting with the nitrile or the aromatic ring.

Regioselectivity , the preference for reaction at one position over another, is particularly relevant for reactions on the aromatic ring, as discussed in the context of electrophilic aromatic substitution. In more complex reactions, such as metal-catalyzed cross-coupling reactions or cycloadditions, the electronic and steric properties of both the cyano and methylthio groups will play a crucial role in determining the site of reaction. rsc.orgacs.orgresearchgate.net

For example, in a palladium-catalyzed cross-coupling reaction, the C-H bond activation could be directed by one of the functional groups. The nitrile group, being electron-withdrawing, can influence the electronic properties of the adjacent C-H bonds, potentially affecting their reactivity towards a metal catalyst. Similarly, the sulfur atom of the methylthio group could coordinate to a metal center, directing the catalytic reaction to a nearby position.

Current time information in Bangalore, IN.-Dipolar cycloaddition reactions involving the nitrile group are also a possibility. acs.orgresearchgate.net The regioselectivity of such reactions would be governed by the frontier molecular orbital interactions between the nitrile and the 1,3-dipole, which are in turn influenced by the electronic nature of the methylthio substituent on the benzene ring.

The following table summarizes potential selective reactions:

| Reaction Type | Reagent/Condition | Potential Selective Outcome |

| Reduction | Mild reducing agent (e.g., NaBH4/CoCl2) | Selective reduction of the -CN group to -CH2NH2 |

| Oxidation | Mild oxidizing agent (e.g., H2O2) | Selective oxidation of -SCH3 to -S(O)CH3 |

| Hydrolysis | Acid or base catalysis | Selective hydrolysis of -CN to -COOH |

| Electrophilic Aromatic Substitution | e.g., HNO3/H2SO4 | Regioselective nitration at positions ortho/para to the -SCH3 group |

Advanced Spectroscopic and Structural Elucidation of 3 Methylthio Benzonitrile

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The spectra arise from the vibrations of atoms within the molecule, and each type of bond and functional group has a characteristic range of vibrational frequencies.

Band Assignment and Mode Analysis

The vibrational spectrum of 3-(Methylthio)benzonitrile can be interpreted by assigning observed bands to specific vibrational modes within the molecule. These assignments are typically based on established group frequencies from the literature and comparison with structurally similar compounds. The key functional groups in this compound are the nitrile group (-C≡N), the methylthio group (-SCH₃), and the 1,3-disubstituted benzene (B151609) ring.

Nitrile Group Vibrations: The cyano group (C≡N) stretching vibration is one of the most characteristic bands in the IR spectrum. It appears as a sharp and intense absorption, typically in the range of 2240-2220 cm⁻¹. vulcanchem.com This band is often weaker in the Raman spectrum.

Methylthio Group Vibrations: The -SCH₃ group gives rise to several characteristic vibrations. The C-S stretching vibration is typically observed in the fingerprint region, around 750-600 cm⁻¹. vulcanchem.com The methyl group (-CH₃) itself has symmetric and asymmetric stretching vibrations that appear in the 2900-3000 cm⁻¹ region, as well as bending (scissoring and rocking) modes around 1450 cm⁻¹ and 1320 cm⁻¹.

Aromatic Ring Vibrations: The 1,3-disubstituted (meta-substituted) benzene ring has a distinct pattern of vibrations.

C-H Stretching: The aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).

C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring produce a set of characteristic bands in the 1620-1400 cm⁻¹ region.

C-H Bending: The out-of-plane (oop) C-H bending vibrations are particularly useful for determining the substitution pattern of the benzene ring. For meta-disubstitution, strong bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions, along with a characteristic band near 690 cm⁻¹.

A summary of the expected vibrational bands and their assignments is presented in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2980 - 2850 | Medium to Weak | -CH₃ Group Stretching |

| 2240 - 2220 | Strong, Sharp | -C≡N Stretching |

| 1600 - 1580 | Medium | Aromatic C=C Ring Stretching |

| 1475 - 1430 | Medium | Aromatic C=C Ring Stretching / -CH₃ Bending |

| 810 - 750 | Strong | Aromatic C-H Out-of-Plane Bending |

| 750 - 600 | Medium | C-S Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be deduced.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show two main sets of signals: one for the methyl protons and another for the four aromatic protons.

Methyl Protons (-SCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Given the mild deshielding effect of the adjacent sulfur atom, this singlet is expected to appear in the range of δ 2.4-2.6 ppm.

Aromatic Protons: The four protons on the benzene ring (at positions 2, 4, 5, and 6) are all chemically non-equivalent and will exhibit spin-spin coupling with their neighbors.

H-2: This proton is situated between the two substituents and is expected to be the most deshielded. It is coupled to H-4 (meta-coupling, J ≈ 2-3 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz), likely appearing as a triplet or a narrow multiplet.

H-4: This proton is coupled to H-2 (meta-coupling), H-5 (ortho-coupling, J ≈ 7-8 Hz), and H-6 (para-coupling, J < 1 Hz). It would likely appear as a doublet of triplets (dt) or a complex multiplet.

H-5: This proton is coupled to H-4 (ortho-coupling) and H-6 (ortho-coupling). It is expected to appear as a triplet.

H-6: This proton is coupled to H-2 (meta-coupling) and H-5 (ortho-coupling), likely appearing as a doublet of doublets (dd) or a multiplet.

The predicted ¹H NMR data are summarized in the following table.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -SCH ₃ | ~2.5 | s (singlet) | - |

| H-2 | ~7.6 - 7.8 | t (triplet) / m (multiplet) | Jmeta ≈ 2-3 |

| H-4 | ~7.4 - 7.6 | dt (doublet of triplets) / m | Jortho ≈ 7-8, Jmeta ≈ 2-3 |

| H-5 | ~7.3 - 7.5 | t (triplet) | Jortho ≈ 7-8 |

| H-6 | ~7.4 - 7.6 | ddd (doublet of doublets of doublets) / m | Jortho ≈ 7-8, Jmeta ≈ 2-3, Jpara < 1 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Methyl Carbon (-SCH₃): This aliphatic carbon is shielded and expected to appear at a high field, around δ 15-20 ppm. vulcanchem.com

Nitrile Carbon (-C≡N): The carbon of the cyano group typically resonates in the range of δ 117-120 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the typical range of δ 120-145 ppm. The specific chemical shifts are influenced by the electronic effects of the -CN (electron-withdrawing) and -SCH₃ (weakly electron-donating) substituents.

C-1 (ipso-carbon to -CN): This quaternary carbon is expected to be shielded relative to unsubstituted benzene due to the nitrile group's anisotropy, appearing around δ 112-115 ppm.

C-3 (ipso-carbon to -SCH₃): This quaternary carbon's shift will be significantly influenced by the attached sulfur, likely appearing downfield around δ 138-142 ppm.

C-2, C-4, C-5, C-6: These four methine carbons will have distinct signals within the aromatic region, with their exact shifts determined by their position relative to the two substituents.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -SC H₃ | 15 - 20 |

| -C ≡N | 117 - 120 |

| C-1 | 112 - 115 |

| C-2 | 130 - 134 |

| C-3 | 138 - 142 |

| C-4 | 128 - 132 |

| C-5 | 129 - 133 |

| C-6 | 126 - 130 |

Two-Dimensional NMR Techniques for Structural Confirmation

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are often employed for unambiguous structural confirmation, especially for molecules with complex spin systems in the aromatic region.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network. Cross-peaks would be observed between H-4 and H-5, H-5 and H-6, H-6 and H-2, and H-4 and H-2, confirming their connectivity on the aromatic ring. The methyl singlet at ~2.5 ppm would show no cross-peaks, confirming its isolation from the other protons.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). It would show a cross-peak between the methyl protons (~2.5 ppm) and the methyl carbon (~15-20 ppm), as well as cross-peaks connecting each aromatic proton (H-2, H-4, H-5, H-6) to its corresponding carbon atom (C-2, C-4, C-5, C-6), allowing for the definitive assignment of the aromatic methine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be crucial for confirming the placement of the substituents. Key correlations would include:

A cross-peak from the methyl protons (-SCH₃) to the C-3 carbon, confirming the attachment of the methylthio group.

Cross-peaks from H-2 and H-4 to the C-3 carbon.

Cross-peaks from H-2 and H-6 to the nitrile carbon (C≡N), confirming its position at C-1.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the connectivity and substitution pattern of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₇NS), the calculated molecular weight is 149.21 g/mol nih.gov.

Under electron impact (EI) ionization, the molecule is expected to form a molecular ion (M•+) with a corresponding mass-to-charge ratio (m/z) of 149. Due to the stability of the aromatic system, this molecular ion peak is anticipated to be prominent neu.edu.tr. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

While a published spectrum for the 3-isomer is not widely available, analysis of its structural isomer, 2-(Methylthio)benzonitrile (B1630349), shows a molecular ion at m/z 149 and a significant fragment at m/z 116 nih.gov. Based on established fragmentation principles for aromatic thioethers and nitriles, the following primary fragmentation pathways for this compound can be proposed:

Loss of a Methyl Radical: The cleavage of the S–CH₃ bond can result in the loss of a methyl radical (•CH₃), a common fragmentation for methyl ethers and thioethers msu.edu. This would produce a stable cation [M-15]⁺ at m/z 134.

Loss of Hydrogen Cyanide: Benzonitriles are known to fragment via the elimination of a neutral hydrogen cyanide (HCN) molecule. This pathway would lead to a fragment ion [M-27]⁺ at m/z 122.

Loss of a Thiyl Radical: Cleavage of the C-S bond can lead to the expulsion of a thiomethyl radical (•SCH₃), resulting in a cyanophenyl cation [M-47]⁺ at m/z 102.

The predicted fragmentation data is summarized in the table below.

| m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 149 | - | [C₆H₄(CN)(SCH₃)]•⁺ (Molecular Ion) |

| 134 | •CH₃ | [C₆H₄(CN)S]⁺ |

| 122 | HCN | [C₇H₇S]•⁺ |

| 102 | •SCH₃ | [C₇H₄N]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture (If Available for Analogues)

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, analysis of structurally similar compounds provides valuable insight into its expected solid-state architecture .

A relevant analogue is 2,3,5,6-tetrachloro-4-(methylthio)-benzonitrile , whose crystal structure has been determined by three-dimensional X-ray diffraction rsc.org. The study reveals critical structural parameters that can be used to infer the conformation of this compound. In this analogue, the methylthio group is oriented nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 87.1° rsc.org. This significant twist is primarily due to the steric hindrance imposed by the adjacent chlorine atoms. In the less sterically hindered this compound, a smaller dihedral angle would be expected.

The key bond lengths determined for the analogue are a C(sp²)–S distance of 1.763 Å and an S–CH₃ distance of 1.826 Å rsc.org. The C–S–C bond angle was found to be 102.0° rsc.org. These values are consistent with typical measurements for aryl thioethers and provide a reliable model for the corresponding bonds in this compound. Another complex analogue containing a methylthio and carbonitrile on a central benzene ring, 3'-amino-4-bromo-5'-(methylthio)-4''-nitro-[1,1':4',1''-terphenyl]-2'-carbonitrile, was also confirmed by X-ray analysis to crystallize in the triclinic P-1 space group rsc.org.

The crystallographic data for the tetrachloro-analogue are presented in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2,3,5,6-Tetrachloro-4-(methylthio)-benzonitrile | rsc.org |

| Crystal System | Triclinic | rsc.org |

| Space Group | P-1 | rsc.org |

| a | 7.559 Å | rsc.org |

| b | 8.332 Å | rsc.org |

| c | 8.912 Å | rsc.org |

| α | 78.63° | rsc.org |

| β | 80.95° | rsc.org |

| γ | 80.60° | rsc.org |

| C(sp²)–S Bond Length | 1.763 Å | rsc.org |

| S–CH₃ Bond Length | 1.826 Å | rsc.org |

| C–S–C Bond Angle | 102.0° | rsc.org |

| Methylthio-Ring Dihedral Angle | 87.1° | rsc.org |

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

A thorough investigation of publicly accessible scientific databases and scholarly articles has revealed a significant scarcity of comprehensive computational and theoretical data specifically for the chemical compound This compound . Despite targeted searches for detailed theoretical characterizations, including Density Functional Theory (DFT) calculations, vibrational frequency analyses, and electronic structure evaluations, a complete data set that would allow for a full, authoritative article as per the requested structure could not be compiled.

The scientific literature provides some insights into related isomers, such as 2-(methylthio)benzonitrile and 4-(methylthio)benzonitrile (B1583463) (also known as p-cyanothioanisole), with studies touching upon their vibrational spectra and electronic properties. However, the explicit and detailed computational analysis for the meta isomer, this compound, across all the specified theoretical domains, appears to be absent from the surveyed literature.

This includes a lack of published data on its optimized molecular geometry derived from DFT calculations, which would provide precise bond lengths and angles. Consequently, without this foundational data, further computational analyses such as vibrational frequency calculations, which simulate infrared and Raman spectra, are not available.

Furthermore, critical electronic structure details, including the characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are not documented for this compound. This information is crucial for understanding the compound's electronic behavior and reactivity. Similarly, specific Natural Bond Orbital (NBO) analyses, which would offer insights into electron delocalization and hyperconjugative interactions, and Electrostatic Potential (ESP) maps that visualize charge distribution, have not been found for this particular molecule.

Finally, the investigation could not uncover any studies detailing the reactivity indices of this compound, such as chemical hardness and electrophilicity, which are key predictors of chemical behavior.

While computational chemistry is a powerful tool for characterizing molecules, it appears that this compound has not been the subject of a dedicated and published computational study that covers the breadth of analyses requested. Therefore, providing a scientifically accurate article that strictly adheres to the requested outline is not possible based on the currently available information.

Computational Chemistry and Theoretical Characterization

Prediction of Reaction Mechanisms and Transition States

Detailed computational studies specifically predicting the general reaction mechanisms and transition states of isolated 3-(Methylthio)benzonitrile are not extensively documented in publicly available research. Computational chemistry is a powerful tool for elucidating reaction pathways, identifying transition state structures, and calculating activation energies, which are crucial for understanding reaction kinetics. riken.jpchemrxiv.org For instance, computational methods have been successfully applied to understand the reaction mechanisms of various organic reactions, including rearrangements and cycloadditions involving other benzonitrile (B105546) derivatives. acs.orguq.edu.au

One relevant area of study involves the reaction of nitrile-containing compounds with nucleophiles. A combined computational and experimental study on the reactivity of various nitriles with cysteine revealed that the reaction proceeds through a concerted synchronous mechanism. nih.gov In this mechanism, the nucleophilic attack by the sulfur atom and the protonation of the nitrogen atom occur simultaneously. nih.gov The transition state for the reaction of benzonitrile with cysteamine (B1669678) was characterized as a chair-like seven-membered ring structure. nih.gov While this provides a model for how the nitrile group in this compound might react with a thiol nucleophile, specific theoretical predictions for this compound itself, considering the influence of the methylthio group on the transition state geometry and energy, require further dedicated investigation.

Nonlinear Optical (NLO) Properties and Hyperpolarizabilities

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, including optical switching and signal processing. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules, which is governed by their polarizability (α) and hyperpolarizabilities (β, γ, etc.). scirp.org The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response.

For benzonitrile derivatives, the presence of electron-donating and electron-accepting groups can lead to significant intramolecular charge transfer (ICT) and enhance the NLO properties. The methylthio (-SCH3) group is an electron-donating group, while the cyano (-CN) group is an electron-withdrawing group. This donor-acceptor substitution pattern in this compound suggests that it may possess notable NLO characteristics.

While specific computational data for this compound is scarce in the reviewed literature, studies on analogous compounds provide a framework for understanding its potential NLO behavior. For instance, theoretical investigations on various benzonitrile derivatives have shown that the magnitude of the first-order hyperpolarizability is sensitive to the nature and position of substituents on the benzene (B151609) ring. ijrte.org

A study on unsymmetrical aryl disulfides, where 4-(methylthio)benzonitrile (B1583463) was used as a precursor for one of the thiols, highlighted that the asymmetric charge distribution in such molecules is responsible for their high hyperpolarizability values. ias.ac.in This underscores the importance of the methylthio group in contributing to the electronic asymmetry of the molecule.

The following table presents representative theoretical data for a related benzonitrile derivative, 3-bromo-4-methyl benzonitrile, calculated using DFT (B3LYP/6-311++G(d,p)), to illustrate the types of parameters obtained from such computational studies. ijrte.org

| Property | Calculated Value |

| Dipole Moment (μ) | Value not explicitly stated in the source |

| Mean Polarizability (α) | Value not explicitly stated in the source |

| First-Order Hyperpolarizability (β) | 11 times greater than urea |

Table 1: Theoretical NLO properties of 3-bromo-4-methyl benzonitrile. ijrte.org

The prediction that the first-order hyperpolarizability of 3-bromo-4-methyl benzonitrile is significantly higher than that of the standard NLO material, urea, indicates its potential for NLO applications. ijrte.org Given the electronic nature of the methylthio group, it is plausible that this compound would also exhibit interesting NLO properties, though specific computational verification is needed.

Role As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

No specific studies detailing the use of 3-(Methylthio)benzonitrile as a precursor for heterocyclic compounds were identified. In principle, the nitrile and methylthio functionalities could be utilized in cyclization reactions to form various heterocyclic systems. For comparison, the isomer 2-(methylthio)benzonitrile (B1630349) is a known precursor for the synthesis of 1,2-benzisothiazol-3-ones.

Intermediate in the Preparation of Advanced Organic Materials

Scaffolding for Diverse Molecular Architectures

The concept of using this compound as a scaffold for creating diverse molecular architectures is plausible due to its functional groups that allow for further chemical modifications. However, no specific published research demonstrating this application was found.

Utilization in the Synthesis of Nitrogen- and Sulfur-Containing Conjugated Systems

There is a lack of specific literature on the use of this compound for synthesizing nitrogen- and sulfur-containing conjugated systems. A related study on the synthesis of bis(3-methylthio-1-azulenyl)phenylmethyl cations demonstrates the utility of the methylthio group in stabilizing cationic species in conjugated systems, though this is on an azulene (B44059) core, not a benzonitrile (B105546) core. Another study details the synthesis of 3-(methylthio)-2-phenylbenzo[b]thiophene from a different starting material, which is a sulfur-containing conjugated system. nih.gov

Future Research Directions for 3 Methylthio Benzonitrile

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 3-(Methylthio)benzonitrile is a paramount goal for future research. Traditional synthetic methods often rely on harsh conditions or the use of toxic reagents. rhhz.net Green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly solvents, offer promising avenues to overcome these limitations. encyclopedia.pubmdpi.comresearchgate.net

Future research should prioritize the following areas:

C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to introduce the methylthio or nitrile group onto a benzonitrile (B105546) or thioanisole (B89551) precursor, respectively. rsc.orgnumberanalytics.comnih.gov Exploring novel catalysts, including non-toxic metals or even metal-free systems, could lead to more sustainable and cost-effective syntheses. researchgate.net

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools in organic synthesis, often proceeding under mild conditions with high selectivity. rsc.orgacs.orgunimelb.edu.au Research into the photocatalytic or electrochemical thiolation of 3-halobenzonitriles or the cyanation of 3-halothioanisoles could provide greener alternatives to traditional metal-catalyzed cross-coupling reactions. rhhz.netnih.govacs.org Electrochemical oxidation of related precursors also presents a viable green synthetic route. rhhz.net

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, for the synthesis of nitriles from aldoximes offers a highly sustainable, cyanide-free alternative. mdpi.com Investigating the potential of engineered enzymes to accept 3-(methylthio)benzaldehyde (B1281139) oxime as a substrate could pave the way for a completely green synthesis of this compound.

| Synthetic Approach | Potential Precursors | Key Advantages | Relevant Research Areas |

| C-H Functionalization | Benzonitrile, Thioanisole | High atom economy, reduced waste | Catalyst development (non-toxic metals, metal-free), ligand design rsc.orgnumberanalytics.comresearchgate.net |

| Photocatalysis | 3-Halobenzonitriles, 3-Halothioanisoles | Mild reaction conditions, high selectivity | Development of novel photoredox catalysts, thiol-free sulfur sources rsc.orgacs.orgnih.gov |

| Electrochemistry | 3-Halobenzonitriles, Primary benzylic azides | Use of electrons as a reagent, reduced chemical waste | Electrode material optimization, mediator development rhhz.netacs.orgnih.gov |

| Biocatalysis | 3-(Methylthio)benzaldehyde oxime | Cyanide-free, renewable, mild conditions | Enzyme engineering, process optimization mdpi.com |

Exploration of Under-explored Reaction Pathways

The reactivity of this compound is largely dictated by its two functional groups. While reactions involving the nitrile or the sulfur atom are known, there is significant scope for exploring less common transformations and catalytic cycles.

Future research could focus on:

Oxidation of the Thioether: The selective oxidation of the methylthio group to the corresponding sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and biological activity of the molecule. nih.govtandfonline.com Manganese-mediated electrochemical oxidation using water as the oxygen source is a promising sustainable method for this transformation. nih.gov

C-S Bond Activation: While challenging, the selective activation and functionalization of the C-S bond could open up new avenues for derivatization, allowing the introduction of new functionalities at the 3-position.

Electrochemical Reactions: The electrochemical behavior of thioethers is an area of growing interest. chemrxiv.org Investigating the electroreductive or electro-oxidative transformations of this compound could lead to novel reaction pathways and the synthesis of unique molecular architectures. nih.govchemrxiv.org

Metal-Catalyzed Cross-Coupling: While the compound can be a product of cross-coupling, it can also serve as a substrate. For instance, the nitrile group can direct C-H activation at the ortho positions, enabling further functionalization of the aromatic ring. nih.gov

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules. derpharmachemica.comacs.orgorientjchem.organalis.com.myresearchgate.netresearchgate.net

Future computational studies on this compound should aim to:

Predict Spectroscopic and Electronic Properties: DFT calculations can accurately predict vibrational spectra (IR and Raman), which aids in experimental characterization. researchgate.net Furthermore, modeling can provide insights into the electronic structure, such as the HOMO-LUMO gap, which is crucial for applications in materials science, like OLEDs.

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of known and novel reactions, providing a deeper understanding of reactivity and selectivity. analis.com.mymdpi.commdpi.com This is particularly valuable for complex catalytic cycles.

Guide the Design of New Derivatives: By calculating the properties of hypothetical derivatives, computational chemistry can guide synthetic efforts towards molecules with desired characteristics, such as specific electronic properties or reactivity.

Develop Machine Learning Models: Integrating DFT-calculated properties with machine learning (ML) algorithms can accelerate the prediction of reaction outcomes, such as yields or equilibrium constants, for a large number of derivatives or reaction conditions. nih.govacs.orgfrontiersin.orgresearchgate.netresearchgate.net

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Property Prediction | Accurate prediction of vibrational spectra, HOMO-LUMO gap, dipole moments. derpharmachemica.comorientjchem.orgresearchgate.net |

| DFT | Mechanistic Studies | Elucidation of reaction pathways, transition state analysis, understanding selectivity. analis.com.mymdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic Excitations | Prediction of UV-Vis spectra and excited state properties. acs.orgorientjchem.org |

| Machine Learning (ML) | Reaction Optimization | Prediction of reaction yields, identification of optimal reaction conditions. nih.govfrontiersin.orgresearchgate.net |

Strategic Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. nih.gov Automating chemical synthesis can significantly accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.comucla.edu

Future research in this area should focus on:

Developing Flow Syntheses: Adapting the synthesis of this compound and its subsequent transformations to continuous flow reactors can lead to more efficient and scalable production. This is particularly relevant for exothermic or hazardous reactions.

Automated Reaction Optimization: Utilizing automated synthesis platforms, researchers can rapidly screen a wide range of reaction parameters (catalysts, ligands, solvents, temperature) to identify optimal conditions for the synthesis and functionalization of this compound. nih.govucla.edu

High-Throughput Screening: Integrating automated synthesis with high-throughput analysis allows for the rapid generation and evaluation of libraries of this compound derivatives, accelerating the discovery of molecules with desired properties.

Design and Synthesis of New Derivatives with Tunable Reactivity

The true potential of this compound lies in its use as a scaffold for the creation of new, more complex molecules with tailored properties. The interplay between the electron-withdrawing nitrile group and the potentially oxidizable methylthio group provides a rich platform for tuning the molecule's electronic and steric characteristics.

Future research should explore:

常见问题

Q. What are the common synthetic routes for 3-(Methylthio)benzonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves functionalization of the benzonitrile core with a methylthio group. Key steps may include:

- Electrophilic substitution : Introducing the methylthio group via nucleophilic displacement or sulfide coupling reactions under controlled pH and temperature (e.g., using NaSH/CH₃I in DMF at 60–80°C) .

- Catalytic methods : Palladium-catalyzed cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) to attach sulfur-containing moieties .

Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Purity is validated via HPLC (>95%) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and nitrile carbon (δ ~118 ppm). The methylthio group appears as a singlet (δ 2.5 ppm for CH₃) .

- FT-IR : Confirms the nitrile group (C≡N stretch at ~2230 cm⁻¹) and C-S bond (650–700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 163 (C₈H₇NS) with fragmentation patterns matching the methylthio substituent .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture sensitivity : Hydrolyzes slowly in aqueous media (t½ ~48 hrs at pH 7), requiring anhydrous storage .

- Long-term stability : Use argon/vacuum sealing to inhibit oxidation of the thioether group to sulfoxide .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution?

The methylthio group acts as a weak electron-donating substituent, activating the benzene ring for nucleophilic attack at the meta position. Kinetic studies suggest a two-step mechanism:

Adduct formation : Nucleophile (e.g., OH⁻) attacks the nitrile-activated aromatic ring.

Leaving group displacement : Methylthio group exits via a Meisenheimer complex intermediate.

Density Functional Theory (DFT) calculations show a transition state energy barrier of ~25 kcal/mol, consistent with experimental rate constants .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Discrepancies in antimicrobial or antiproliferative activity may arise from:

- Substituent positioning : Para-substituted analogs show higher bioactivity than ortho derivatives due to steric effects .

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) to reduce false negatives .

- Metabolic stability : Use in vitro microsomal assays (e.g., rat liver S9 fraction) to assess degradation pathways .

Q. What strategies are recommended for designing this compound-based enzyme inhibitors?

- Pharmacophore modeling : Map the nitrile and thioether groups as hydrogen-bond acceptors and hydrophobic anchors .

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., halogens at para position) to enhance binding affinity to target enzymes (e.g., cytochrome P450) .

- In silico docking : Use AutoDock Vina to predict binding poses with RMSD <2.0 Å against crystallographic enzyme data (e.g., PDB 4DKL) .

Q. How does the methylthio group influence the electronic properties of benzonitrile in catalytic applications?

The -SCH₃ group donates electron density via resonance (+M effect), increasing the electron density at the meta position. Cyclic voltammetry shows a reduction potential shift of −0.3 V compared to unsubstituted benzonitrile, enhancing its utility in redox-active catalysts .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products of this compound?

- LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Major degradation products include sulfoxide (MH⁺ m/z 179) and benzamide (MH⁺ m/z 136) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor via TLC (Rf shift from 0.6 to 0.3) .

Q. How can computational models predict the environmental fate of this compound?

- EPI Suite Estimation : Biodegradation probability (Biowin 3: 0.15) indicates moderate persistence.

- Ecotoxicity : LC50 (Daphnia magna) = 12 mg/L, predicted via QSAR models .

Comparative Data

| Property | This compound | 5-Methyl-2-(methylthio)benzonitrile | 3-(3-Thienyl)benzonitrile |

|---|---|---|---|

| Molecular Weight | 163.21 g/mol | 177.25 g/mol | 185.24 g/mol |

| LogP (Octanol-Water) | 2.1 | 2.8 | 2.5 |

| Antiproliferative IC50 | 45 µM (HeLa) | 28 µM (MCF-7) | Not reported |

| Thermal Decomposition | 210°C | 195°C | 225°C |

| Data compiled from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。